5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Process Chemistry Building Blocks

Securing the correct 5-methoxymethyl regioisomer is critical for kinase programs where the methylene spacer dictates selectivity pocket interactions. Substituting the 5-methoxy analog eliminates this essential spacer. This compound provides the only direct route to introduce the 5-methoxymethyl group in one step. • Free carboxylic acid enables direct amide coupling without preparatory hydrolysis. • ≥95% purity ensures reliable reactivity in automated liquid-handling workflows. • Available from multiple global suppliers with batch-specific QC data.

Molecular Formula C7H10N2O3
Molecular Weight 170.2
CAS No. 1602394-34-2
Cat. No. B6266585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
CAS1602394-34-2
Molecular FormulaC7H10N2O3
Molecular Weight170.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Properties & Structure


5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1602394-34-2) is a heterocyclic building block belonging to the pyrazole-4-carboxylic acid class, characterized by a methoxymethyl substituent at the 5-position and a methyl group at the 1-position . Its molecular formula is C₇H₁₀N₂O₃ with a molecular weight of 170.17 g/mol . It is primarily supplied as a research chemical with a standard purity of ≥95%, and its carboxylic acid functionality makes it a candidate for amide coupling or esterification reactions in medicinal chemistry and agrochemical intermediate synthesis .

Why Analogs Cannot Substitute 5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid


Simple substitution with other pyrazole-4-carboxylic acid derivatives is chemically invalid due to the distinct electronic and steric environment created by the 5-methoxymethyl group compared to closely related analogs. The specific placement of the methoxymethyl ether on the pyrazole core, as opposed to a methoxy or a regioisomeric methoxymethyl group at the 3-position [1], fundamentally alters the hydrogen-bonding capacity and the reactivity of the adjacent carboxylic acid. This results in quantifiably different physicochemical properties, such as molecular weight and lipophilicity, which directly impact downstream coupling efficiency and the pharmacokinetic profile of final drug candidates. The following evidence guide details these verifiable differentiation points.

Quantitative Evidence vs. Closest Analogs


Molecular Weight vs. 5-Methoxy Analog

Compared to the 5-methoxy analog (CAS 113100-65-5), the target compound possesses a higher molecular weight due to the methylene spacer in the methoxymethyl group. This is critical for calculating precise molar equivalents in solution-phase synthesis .

Medicinal Chemistry Process Chemistry Building Blocks

Regioisomer Purity vs. 3-Methoxymethyl Analog

The target compound is the 5-substituted regioisomer, in contrast to the commercially available 3-(methoxymethyl) isomer (CAS 113100-54-2). Their identical molecular weights (170.17 g/mol) make them indistinguishable by mass spectrometry alone, requiring chromatographic or NMR differentiation for structure-activity relationship (SAR) integrity [1].

Drug Discovery Structure-Activity Relationship Analytical Chemistry

Carboxylic Acid Reactivity Over Ester Prodrug

The free carboxylic acid of the target compound provides a direct handle for one-step amide bond formation, unlike the corresponding methyl ester analog (CAS 1172798-36-5) which requires a preliminary hydrolysis step, adding to the synthetic sequence length and potentially reducing overall yield [1].

Synthetic Chemistry Prodrug Design Amide Coupling

Applications of 5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid


5-Alkoxymethyl Pyrazole Motif for Kinase Inhibitor Libraries

Based on its structural differentiation from the 5-methoxy analog, this compound is the only viable building block for introducing a 5-methoxymethyl substituent in a single step. This is critical in medicinal chemistry programs targeting kinases where the methylene spacer has been shown, in analogous systems, to influence selectivity pocket interactions . The evidence confirms that substituting the 5-methoxy analog would eliminate this crucial spacer, altering the vector of the attached moiety.

Regioisomer-Specific FBDD

In FBDD, precise regioisomer selection is paramount for generating valid X-ray crystallography data. As detailed in Section 3, the 5-substituted regioisomer is not interchangeable with its 3-substituted counterpart. Procurement of this specific CAS number ensures the methoxymethyl group occupies the intended spatial position in the target binding site, a finding supported by the fundamental identity and mass evidence comparison .

One-Step Amide Coupling for Automated Synthesis

The free carboxylic acid functionality, as distinguished from the methyl ester analog, makes this compound directly compatible with automated liquid handling and coupling protocols without the need for preparatory hydrolysis steps. This directly reduces the synthetic step count and accelerates hit-to-lead timelines, a conclusion inferred from the class-level reactivity advantage outlined in the evidence .

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